molecular formula C10H19NO3 B2800152 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine CAS No. 94281-28-4

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine

Cat. No. B2800152
CAS RN: 94281-28-4
M. Wt: 201.266
InChI Key: ANRHASPMHMBCDM-UHFFFAOYSA-N
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Description

“4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine” is a chemical compound. The molecular formula of the compound is C14CHO . It has an average mass of 138.135 Da and a monoisotopic mass of 138.088364 Da .

Scientific Research Applications

Bio-Based Solvents

The compound can be used in the development of bio-based solvents . Traditional solvents often have sustainability and toxicity issues, and legislation is driving the move towards less hazardous chemicals and production processes . The compound, which can be synthesized from glycerol, is an attractive candidate as a replacement solvent .

Synthesis of Protectin D1

The compound can be used to introduce a chiral center selectively in the carbon chain C10 during the total synthesis of protectin D1 . Protectin D1 is a specialized pro-resolving lipid mediator that has anti-inflammatory properties and plays a crucial role in the resolution of inflammation.

Synthesis of Anti-Diabetic Molecule Cytopiloyne

The compound can also be used as a starting material in the total synthesis of an anti-diabetic molecule called cytopiloyne . Cytopiloyne is a novel compound that has been shown to have significant effects on blood glucose levels and other diabetic complications.

Hydroxylamine Derivatives

The compound can be used in the synthesis of hydroxylamine derivatives . These derivatives have a wide range of applications in organic chemistry, including as intermediates in the synthesis of other complex molecules.

Oxidative Stress Protection

The compound can be used in the development of treatments for oxidative stress . For example, it has been used in the synthesis of compounds that induce Nrf2-mediated transcriptional activation of haem oxygenase-1, providing protection against H2O2-induced oxidative stress .

Green Chemistry

The compound’s potential as a bio-based solvent highlights its role in green chemistry . Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, and the use of this compound aligns with these principles .

properties

IUPAC Name

4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2)13-8-9(14-10)7-11-3-5-12-6-4-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHASPMHMBCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine

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